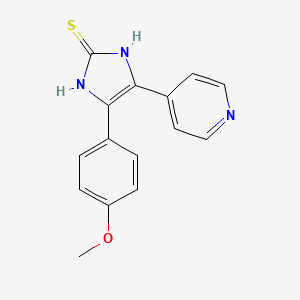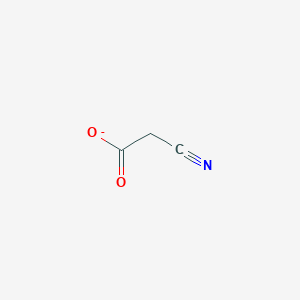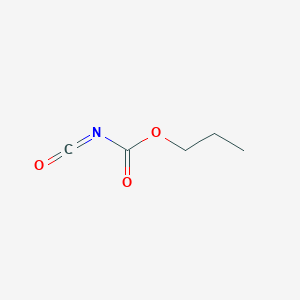![molecular formula C25H29N3O2S B8463752 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B8463752.png)
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one is a complex organic compound known for its significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one involves multiple steps. One common method starts with the preparation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, which is then oxidized using agents like potassium permanganate or hydrogen peroxide . The resulting compound is reacted with 1-bromo-4-chlorobutane to form an intermediate, which is further treated with 1-(benzo[b]thiophen-4-yl)piperazine under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves hydrogenation reactions.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Halogens like chlorine or bromine, alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound .
Scientific Research Applications
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its interaction with serotonin and dopamine receptors. It acts as a partial agonist at serotonin 1A and dopamine D2 receptors, and as an antagonist at serotonin 2A receptors . This dual action modulates neurotransmitter levels in the brain, which can help alleviate symptoms of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Brexpiprazole: Shares a similar structure and pharmacological profile.
Aripiprazole: Another compound with partial agonist activity at dopamine D2 receptors.
Uniqueness
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one is unique due to its specific binding affinity and dual action on serotonin and dopamine receptors, which provides a balanced therapeutic effect with potentially fewer side effects compared to other similar compounds .
Properties
Molecular Formula |
C25H29N3O2S |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C25H29N3O2S/c1-26-11-8-19-6-7-20(18-22(19)25(26)29)30-16-3-10-27-12-14-28(15-13-27)23-4-2-5-24-21(23)9-17-31-24/h2,4-7,9,17-18H,3,8,10-16H2,1H3 |
InChI Key |
RDOLSJCBVSDISX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)OCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyrido[3,2-f][1,7]naphthyridin-6-amine](/img/structure/B8463706.png)





![2-[(Acetylthio)methyl]-4-methylpentanoic acid](/img/structure/B8463768.png)


![Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate](/img/structure/B8463786.png)
